3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride
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Overview
Description
3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluoropyridine moiety, which is known for its electron-withdrawing properties, making it a valuable component in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the reaction of 3-amino-5-fluoropyridine with appropriate reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in fluorinated compounds, substitution reactions can replace the fluorine atom with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can enhance binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-fluoropyridine: Shares the fluoropyridine core but lacks the additional functional groups present in the target compound.
5-Amino-2-fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride is unique due to its combination of the fluoropyridine moiety with the dihydropyrazinone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(5-fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O.ClH/c1-15-5-4-12-9(10(15)16)14-8-3-2-7(11)6-13-8;/h2-6H,1H3,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQCJJIRKYUPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=NC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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